3,3,4,5,6,7-Hexachloro-1(3H)-isobenzofuranone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,5,6,7-Hexachloro-1(3H)-isobenzofuranone is a chlorinated organic compound known for its unique chemical structure and properties It is a derivative of isobenzofuranone, where six chlorine atoms are substituted at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,5,6,7-Hexachloro-1(3H)-isobenzofuranone typically involves the chlorination of isobenzofuranone. The process can be carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction is usually performed at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor system to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,3,4,5,6,7-Hexachloro-1(3H)-isobenzofuranone can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like sodium borohydride.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used in substitution reactions, typically under reflux conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used at room temperature or slightly elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide are used as oxidizing agents, often in acidic or basic media.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of partially dechlorinated isobenzofuranone derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
3,3,4,5,6,7-Hexachloro-1(3H)-isobenzofuranone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,4,5,6,7-Hexachloro-1(3H)-isobenzofuranone involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The compound’s chlorinated structure allows it to interact with hydrophobic regions of proteins, potentially altering their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3,4,5,6-Pentachloro-1(3H)-isobenzofuranone: Similar structure with one less chlorine atom.
3,3,4,5,6,7-Hexachloro-1(3H)-isobenzofuranone: A fully chlorinated derivative.
This compound: A partially chlorinated derivative.
Uniqueness
This compound is unique due to its high degree of chlorination, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.
Properties
IUPAC Name |
3,3,4,5,6,7-hexachloro-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl6O2/c9-3-1-2(4(10)6(12)5(3)11)8(13,14)16-7(1)15 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDGXTBSPCKXNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(OC2=O)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.